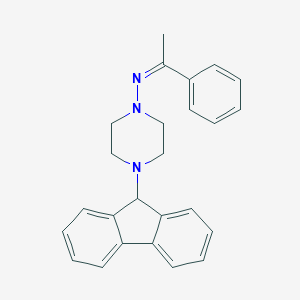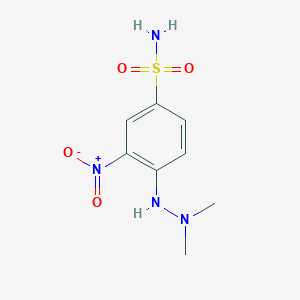![molecular formula C23H19F3N4S B381695 1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE](/img/structure/B381695.png)
1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a thieno[2,3-d]pyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and the subsequent introduction of the piperazine and trifluoromethylphenyl groups. Common reagents used in these reactions include ethyl acetoacetate, substituted aldehydes, and urea, with reaction conditions often involving reflux in ethanol with catalytic amounts of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s trifluoromethyl group plays a crucial role in enhancing its pharmacological activity by increasing its lipophilicity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-(4-cyano-phenyl)-6-methyl-2-oxo-1-(3-trifluoromethyl-phenyl)-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester
- 4-(Trifluoromethyl)benzylamine
Uniqueness
1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C23H19F3N4S |
|---|---|
Molekulargewicht |
440.5g/mol |
IUPAC-Name |
6-phenyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H19F3N4S/c24-23(25,26)17-7-4-8-18(13-17)29-9-11-30(12-10-29)21-19-14-20(16-5-2-1-3-6-16)31-22(19)28-15-27-21/h1-8,13-15H,9-12H2 |
InChI-Schlüssel |
VBTVWXNDUDRPQN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-[[2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea](/img/structure/B381615.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B381616.png)
![4-{[1-(4-chlorophenyl)ethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B381617.png)
![4-{[1-(3,4-dichlorophenyl)ethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B381618.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B381619.png)
![5-benzyl-2-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B381620.png)
![4-[4-(dimethylamino)benzylidene]-2-[3-nitro-4-(4-morpholinyl)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B381624.png)
![2-[2-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B381625.png)
![4-(9H-fluoren-9-yl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B381626.png)
![4-(9H-fluoren-9-yl)-N-[(1E)-1-(3-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B381628.png)
![N-(2-morpholin-4-ylethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381632.png)


![4-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B381635.png)
